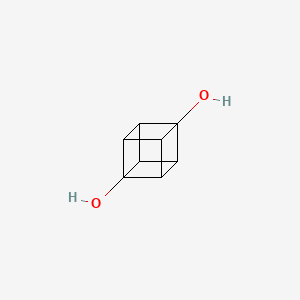
1,4-Cubanediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Cubanediol is a chemical compound with the molecular formula C₈H₁₀O₂ It is a derivative of cubane, a hydrocarbon with a cubic structure The compound features hydroxyl groups attached to the 1 and 4 positions of the cubane ring, making it a diol
准备方法
Synthetic Routes and Reaction Conditions
1,4-Cubanediol can be synthesized through several methods. One common approach involves the hydroxylation of cubane derivatives. For instance, cubane can be subjected to a series of reactions, including halogenation and subsequent substitution with hydroxyl groups. Another method involves the use of metal-catalyzed reactions to introduce hydroxyl groups at specific positions on the cubane ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions. This may include the use of catalysts, controlled temperatures, and specific reagents to ensure high yield and purity of the final product. The process is designed to be efficient and cost-effective for commercial applications.
化学反应分析
Types of Reactions
1,4-Cubanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form different derivatives with altered properties.
Substitution: The hydroxyl groups can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution can produce a wide range of functionalized cubane derivatives.
科学研究应用
1,4-Cubanediol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular interactions and biological activity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of advanced materials, including polymers and specialty chemicals.
作用机制
The mechanism of action of 1,4-Cubanediol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The cubane core provides a rigid framework that can affect the compound’s overall behavior in chemical and biological systems.
相似化合物的比较
Similar Compounds
1,4-Butanediol: A linear diol with similar hydroxyl functionality but different structural properties.
1,4-Cyclohexanediol: A cyclic diol with a six-membered ring structure.
1,4-Benzenediol: An aromatic diol with hydroxyl groups attached to a benzene ring.
Uniqueness of 1,4-Cubanediol
This compound is unique due to its cubane core, which imparts distinct chemical and physical properties. Unlike linear or cyclic diols, the cubic structure of cubane provides rigidity and stability, making this compound a valuable compound for specialized applications in research and industry.
属性
分子式 |
C8H8O2 |
|---|---|
分子量 |
136.15 g/mol |
IUPAC 名称 |
cubane-1,4-diol |
InChI |
InChI=1S/C8H8O2/c9-7-1-2-4(7)6-5(7)3(1)8(2,6)10/h1-6,9-10H |
InChI 键 |
JAIUWYQLAJOXPR-UHFFFAOYSA-N |
规范 SMILES |
C12C3C4C1(C5C2C3(C45)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




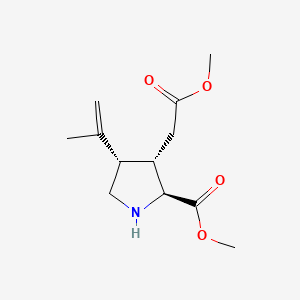
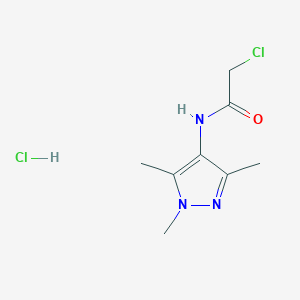
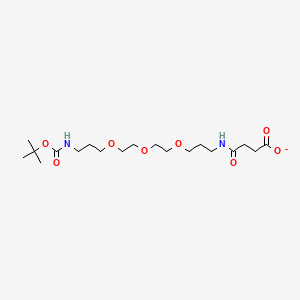
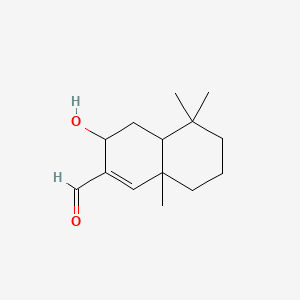

![2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethanol;(E)-but-2-enedioic acid](/img/structure/B12324878.png)
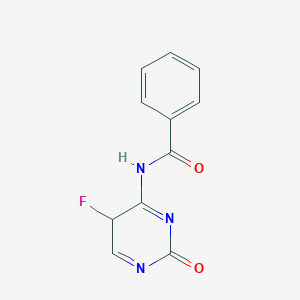

![5,9a-Dihydroxy-3,5,8a-trimethyl-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-2-one](/img/structure/B12324887.png)
![N-[4-[6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxy-2-phenylmethoxy-6-(phenylmethoxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B12324890.png)
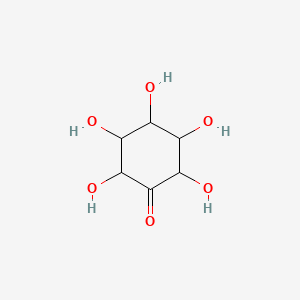
![5H,7H,16H,24H-Dibenzo[m,w][1,5,10,16,20]pentaoxacyclopentacosin-5,9,14,22,26(8H,11H,17H,25H)-pentone, 12,13,28,29-tetrahydro-2,4,12,19,21-pentahydroxy-7,16,24,28-tetramethyl-, (7R,12S,16R,24R,28R)-](/img/structure/B12324904.png)
